
(S)-3-羟基戊酸甲酯
描述
(S)-Methyl 3-hydroxypentanoate, also known as (S)-3-hydroxy-3-methylpentanoic acid, is a five-carbon monocarboxylic acid that is widely used in scientific research. It is a key intermediate in the synthesis of many compounds and is used in a variety of applications, including chromatography, spectroscopy, and enzymology.
科学研究应用
催化和化学合成: A. Matsuda (1973) 探索了羰基钴催化的丁二烯加氢酯化反应,展示了此类反应在合成酯类(如与 (S)-3-羟基戊酸甲酯在结构上相关的 3-戊烯酸甲酯)中的潜力 (Matsuda, 1973).
生物材料和组织工程: Chen 和 Wu (2005) 讨论了聚羟基链烷酸酯 (PHA) 在医疗器械和组织工程中的应用。PHA,包括聚 3-羟基丁酸酯及其共聚物等聚合物,与羟基链烷酸酯(如 (S)-3- 羟基戊酸甲酯)相关,并在开发各种医疗应用中显示出显着的潜力 (Chen & Wu, 2005).
药物应用: Basu Baul 等人(2009 年)合成了氨基乙酸官能化的席夫碱有机锡 (IV) 配合物,使用与 (S)-3- 羟基戊酸甲酯在结构上相似的化合物,作为潜在的抗癌药物。该研究突出了此类化合物在开发新药中的相关性 (Basu Baul et al., 2009).
食品饮料工业: Lytra 等人(2012 年)研究了 2-羟基-4-甲基戊酸乙酯对葡萄酒中感官影响,其在结构上与 (S)-3- 羟基戊酸甲酯相关。这项研究提供了对类似化合物如何影响食品中的香气和味道的见解 (Lytra et al., 2012).
有机合成和立体化学: Chu 等人(1992 年)展示了光学活性有机铁配合物在合成 2R,3S-3-羟基戊酸甲酯等化合物中的应用,与 (S)-3- 羟基戊酸甲酯密切相关。这项研究对于理解有机合成中的立体化学至关重要 (Chu et al., 1992).
酶促拆分和生物催化: García-Urdiales 等人(2009 年)研究了使用南极假丝酵母脂肪酶 B 对 (±)-3-羟基戊酸甲酯进行酶促拆分。这项研究提供了对酶在拆分与 (S)-3- 羟基戊酸甲酯相关的对映异构体中的生物催化潜力的见解 (García-Urdiales et al., 2009).
作用机制
Target of Action
It is known that similar compounds, such as 3-hydroxy fatty acids, play a role in various biological processes .
Mode of Action
It is a 3-hydroxy fatty acid anion, which results from the deprotonation of the carboxy group of (s)-3-hydroxypentanoic acid . This suggests that it may interact with its targets in a similar manner to other 3-hydroxy fatty acids.
Biochemical Pathways
It is known that 3-hydroxy fatty acids, such as (s)-3-hydroxypentanoate, are involved in various metabolic processes .
Pharmacokinetics
Similar compounds, such as ketone bodies, are known to be endogenous products of fat metabolism and can be used as a source of energy by various organs .
Result of Action
It is known that 3-hydroxy fatty acids, such as (s)-3-hydroxypentanoate, can rapidly enter the brain and refill the pool of tca cycle intermediates .
属性
IUPAC Name |
methyl (3S)-3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437811 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42558-50-9 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-Methyl 3-Hydroxypentanoate in the synthesis of (S)-quadrilure?
A1: (S)-Methyl 3-Hydroxypentanoate serves as the chiral starting material for the synthesis of (S)-quadrilure []. The stereochemistry of this starting material dictates the final stereochemistry of the product, which is crucial because the biological activity of pheromones like quadrilure is often highly dependent on the specific enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

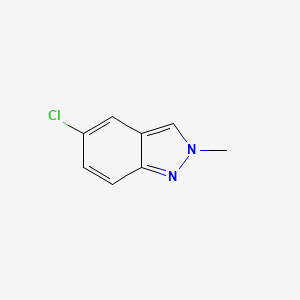

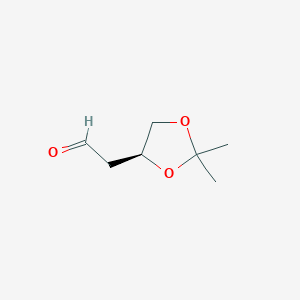
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)


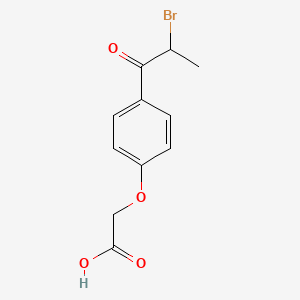

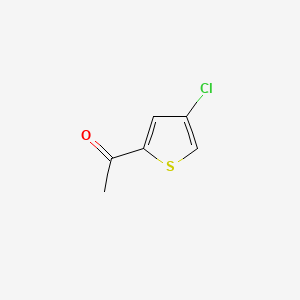
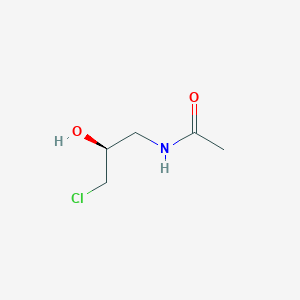
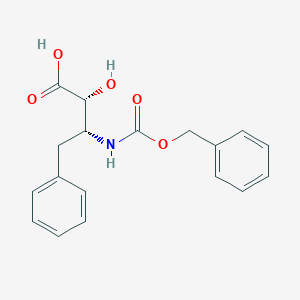

![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
